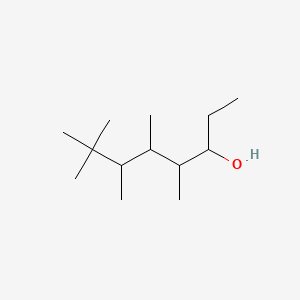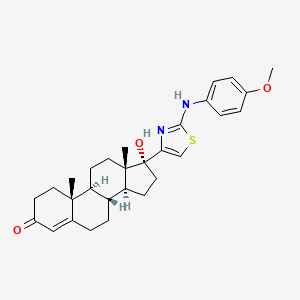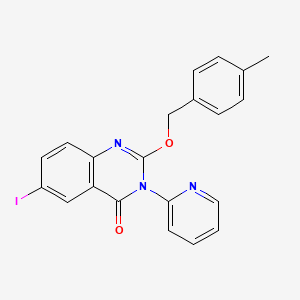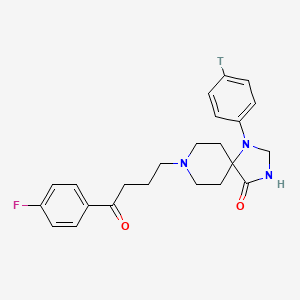
Ethyl 2-((2,6-dichloro-3-methylphenyl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((2,6-dichloro-3-methylphenyl)amino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a 2,6-dichloro-3-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((2,6-dichloro-3-methylphenyl)amino)benzoate typically involves the reaction of 2,6-dichloro-3-methylaniline with ethyl 2-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-((2,6-dichloro-3-methylphenyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted benzoates.
Applications De Recherche Scientifique
Ethyl 2-((2,6-dichloro-3-methylphenyl)amino)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-((2,6-dichloro-3-methylphenyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief.
Comparaison Avec Des Composés Similaires
Ethyl 2-((2,6-dichloro-3-methylphenyl)amino)benzoate can be compared with other similar compounds, such as:
Mefenamic acid: Another benzoate derivative with anti-inflammatory properties.
Diclofenac: A widely used nonsteroidal anti-inflammatory drug.
Ibuprofen: A common over-the-counter analgesic and anti-inflammatory agent.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both dichloro and methyl groups, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H15Cl2NO2 |
|---|---|
Poids moléculaire |
324.2 g/mol |
Nom IUPAC |
ethyl 2-(2,6-dichloro-3-methylanilino)benzoate |
InChI |
InChI=1S/C16H15Cl2NO2/c1-3-21-16(20)11-6-4-5-7-13(11)19-15-12(17)9-8-10(2)14(15)18/h4-9,19H,3H2,1-2H3 |
Clé InChI |
IBAKDKDSSJJCHL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC=C1NC2=C(C=CC(=C2Cl)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



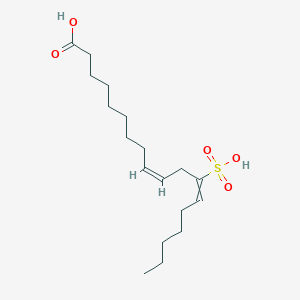
![Palladate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, dipotassium, (SP-4-2)-](/img/structure/B13776877.png)

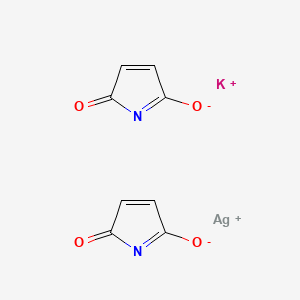

![[(3S,5S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropanoate](/img/structure/B13776893.png)
